4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone
Description
Structure and Synthesis: 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone is a benzophenone derivative featuring a methyl group at the 4-position of the benzophenone core and a 1,4-dioxa-8-azaspiro[4.5]decyl moiety linked via a methyl group at the 4'-position (Fig. 1). The spirocyclic component introduces conformational rigidity, which may enhance binding specificity in biological systems. Synthetically, the compound is prepared through a multi-step process involving the coupling of 4-methylbenzophenone intermediates with 1,4-dioxa-8-azaspiro[4.5]decane under anhydrous conditions, as described in analogous protocols for related spirocyclic benzophenones .
Its structural complexity and modular design make it a candidate for medicinal chemistry optimization, particularly in targeting enzymes or receptors sensitive to spirocyclic motifs.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-2-6-19(7-3-17)21(24)20-8-4-18(5-9-20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSFEWZZDZRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642842 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-46-5 | |
| Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 4-methyl benzophenone with 1,4-dioxa-8-azaspiro[4.5]decane under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The benzophenone scaffold allows extensive derivatization. Key structural analogs and their properties are summarized in Table 1.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., chloro, fluoro, cyano) enhance metabolic stability and binding affinity in hydrophobic pockets, as seen in dichloro and fluoro analogs . The target compound’s 4-methyl group may improve solubility compared to halogenated analogs while maintaining moderate lipophilicity (logP ~4.3 inferred from ).
Biological Activity
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone (CAS No. 898757-46-5) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential applications in various fields, including pharmacology and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 898757-46-5 |
| Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with sigma receptors and potential therapeutic applications.
Sigma Receptor Interaction
Research indicates that derivatives of the spirocyclic structure, including this compound, exhibit significant binding affinity to sigma receptors. For instance, a related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, with selectivity ratios indicating potential for targeted therapeutic use in neurodegenerative diseases and pain management .
The mechanism of action for this compound is believed to involve modulation of sigma receptors, which play a critical role in various neurological processes. The spirocyclic structure enhances the binding affinity to these receptors, potentially leading to altered neurotransmitter release and improved cognitive functions .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of compounds similar to this compound in animal models of Alzheimer's disease. Results indicated a reduction in neuroinflammation and improved cognitive performance compared to control groups.
- Antidepressant Activity : Another investigation assessed the antidepressant-like effects of spirocyclic compounds in rodent models. The findings suggested that these compounds could enhance serotonin and dopamine levels, contributing to their potential as novel antidepressants .
Research Findings Summary
Recent studies have provided insights into the pharmacological potential of this compound:
- Binding Affinity : High affinity for σ1 receptors suggests potential therapeutic applications.
- Neuroprotective Properties : Demonstrated effectiveness in reducing neuroinflammation.
- Antidepressant Potential : Positive effects on neurotransmitter modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
